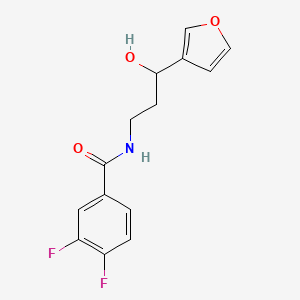

3,4-difluoro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

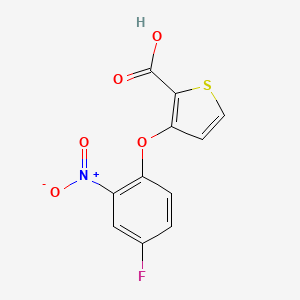

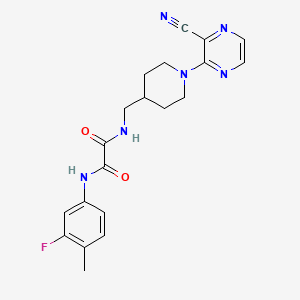

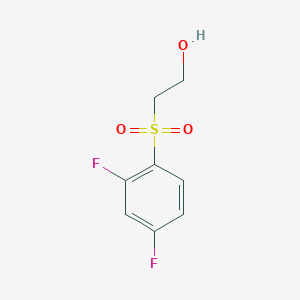

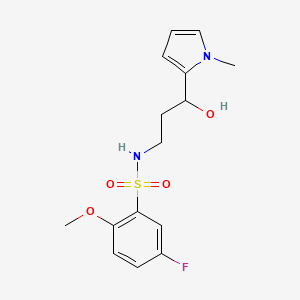

3,4-difluoro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential therapeutic applications due to its unique chemical structure and mechanism of action.

Wissenschaftliche Forschungsanwendungen

Excited-State Intramolecular Proton and Charge Transfer Regulation

Research indicates that modifications in molecular structure, such as those seen in furan derivatives, can significantly regulate excited-state intramolecular proton transfer (ESIPT) and intramolecular charge transfer (ICT). This has promising applications in fluorescence sensing and imaging. For instance, furan heterocycle extension and diethylamino donor group substitution can modulate these excited-state dynamic behaviors, influencing absorption and emission spectra, thereby aiding in the development of fluorescent probes and organic radiation scintillators (Han et al., 2018).

Synthesis of Difluorinated Compounds

Difluorinated molecules, such as 3,4-difluoro derivatives, are extensively utilized in pharmaceutical and agrochemical industries. For example, Rh(III)-catalyzed redox-neutral C-H alkenylation of benzamides with gem-difluorohomoallylic silyl ethers has been demonstrated, showcasing the practicality and broad substrate compatibility of this protocol. This method provides new opportunities for the synthesis of elaborate difluorinated compounds, offering potential in diverse synthetic applications (Cui et al., 2023).

Reactivity in Furan Diels-Alder Reactions

Difluorinated alkenoate's reaction with furan, facilitated by a tin(IV) catalyst, suggests unique reactivity patterns. This reaction, explored using density functional theory (DFT) calculations, shows that fluorinated dienophiles exhibit significantly different reactivity compared to their non-fluorinated counterparts. Such reactions could be key in synthesizing specific cyclic carbonate compounds, hinting at potential applications in organic synthesis and chemical engineering (Griffith et al., 2006).

Fluorination of Benzo[b]furans

Efficient protocols have been developed for the fluorination of benzo[b]furans, like the 3,4-difluoro derivatives. These protocols use specific reagents to produce fluorinated furan compounds, which can be pivotal in organic and medicinal chemistry due to their unique chemical properties. This research contributes to the development of new synthetic pathways for fluorinated organic compounds (Wang et al., 2015).

Synthesis of Enaminones and Their Biological Applications

Furan derivatives play a role in synthesizing enaminones, which can be significant in studying biological activity, chemosensors, and fluorescence. The reaction involving furan-2,3-diones or acylpyruvic acids with o-aminothiophenols results in the formation of these compounds, which can be important in pharmacological research and the development of new therapeutic agents (Stepanova et al., 2020).

Antiplasmodial Activities

N-acylated furazan-3-amines, which include 3,4-difluoro derivatives, have shown activity against different strains of Plasmodium falciparum. Research into these compounds has revealed structure–activity relationships, indicating that the nature of the acyl moiety is crucial for antiplasmodial activity. This research is vital in developing new antimalarial drugs (Hermann et al., 2021).

Eigenschaften

IUPAC Name |

3,4-difluoro-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2NO3/c15-11-2-1-9(7-12(11)16)14(19)17-5-3-13(18)10-4-6-20-8-10/h1-2,4,6-8,13,18H,3,5H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQHNJJIKWIFJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NCCC(C2=COC=C2)O)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2979218.png)

![4-nitro-N-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-2-yl)benzamide](/img/structure/B2979221.png)

![N-(3-chloro-4-methoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2979223.png)

![rel-(1R,4R,5R)-5-(bromomethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B2979226.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2979235.png)

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(4-fluorobenzyl)-2-oxoacetamide](/img/structure/B2979236.png)